Tremorine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tremorine dihydrochloride involves the reaction of pyrrolidine with 2-butyne-1,4-diol in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The final product is purified through crystallization and filtration techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Tremorine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxotremorine: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions .
Scientific Research Applications
Tremorine dihydrochloride has several scientific research applications:
Mechanism of Action
Tremorine dihydrochloride exerts its effects by interacting with the central nervous system. It induces tremors by stimulating cholinergic receptors, leading to increased acetylcholine release and subsequent activation of motor pathways . The compound is converted to oxotremorine in the liver, which further enhances its tremor-inducing effects . The molecular targets include muscarinic acetylcholine receptors, which play a crucial role in modulating motor functions .
Comparison with Similar Compounds
Oxotremorine: A related compound with similar pharmacological properties but different chemical structure.
Atropine: An anticholinergic agent that counteracts the effects of Tremorine dihydrochloride.
Muscarine: Another cholinergic agonist with similar effects on the central nervous system.
Uniqueness: this compound is unique in its ability to induce tremors specifically, making it a valuable tool in Parkinson’s disease research. Its conversion to oxotremorine in the liver adds to its effectiveness in inducing tremors, distinguishing it from other cholinergic agonists .
Properties
CAS No. |
300-68-5 |
---|---|
Molecular Formula |
C12H22Cl2N2 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14;;/h1-4,7-12H2;2*1H |
InChI Key |
ASHYBFCDTYPECZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCN2CCCC2.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2.Cl.Cl |
300-68-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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